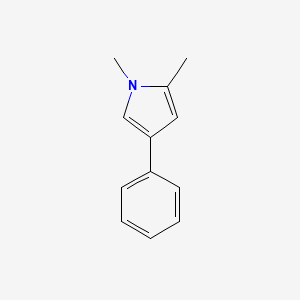

1,2-Dimethyl-4-phenyl-1H-pyrrole

Description

1,2-Dimethyl-4-phenyl-1H-pyrrole (CAS 52266-24-7) is a pyrrole derivative with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol . Its structure features a pyrrole ring substituted with methyl groups at positions 1 and 2 and a phenyl group at position 4. The phenyl group introduces aromatic conjugation, while the methyl groups contribute steric bulk and electron-donating inductive effects.

Properties

IUPAC Name |

1,2-dimethyl-4-phenylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10-8-12(9-13(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZCGMMFRYOVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52266-24-7 | |

| Record name | 1,2-Dimethyl-4-phenylpyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PSQ6DFT8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Knorr-Type Condensation with Dicarboxylic Acid Derivatives

A foundational approach involves the decarboxylative cyclization of 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylic acid. This method proceeds via thermal decomposition under inert conditions, yielding 1,2-dimethyl-4-phenyl-1H-pyrrole with moderate efficiency (35–45% yield) . The reaction mechanism involves sequential decarboxylation at positions 2 and 4, followed by intramolecular cyclization. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 180–200°C | <180°C: Incomplete decarboxylation |

| Solvent | Xylene | Higher boiling point improves cyclization |

| Reaction Time | 6–8 hours | Prolonged time leads to decomposition |

This method’s limitations include side reactions forming polymeric byproducts, necessitating rigorous purification via column chromatography .

Cyclocondensation of β-Keto Esters with Amines

Patent literature describes a multi-step synthesis starting from methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. Hydrazine hydrate facilitates hydrazide formation at 120°C for 16 hours, followed by HCl-mediated cyclization in methanol . Critical steps include:

-

Cyclization :

HCl gas bubbled through methanol solution induces ring closure, with subsequent crystallization from ether/hexane yielding this compound (mp 152–153°C) .

This route achieves higher purity (>95%) but requires stringent temperature control during HCl addition to prevent over-acidification.

One-Pot Multicomponent Reactions

Recent advances employ one-pot strategies using 1,4-bis[(2-oxopropyl)amino]benzene and dimethylformamide dimethylacetal (DMFDMA). Elassar (2012) demonstrated that active methylene compounds (e.g., malononitrile) react with the bis-oxopropyl intermediate to form bispyrroles, which undergo selective cleavage to mono-pyrroles .

Reaction Scheme :

-

Condensation :

-

Cyclization :

Intramolecular NH addition to cyano groups forms the pyrrole nucleus.

Yields range from 52% to 75%, depending on the active methylene component . IR and NMR data confirm regioselective substitution at the 4-position, with phenyl groups introduced via Suzuki coupling in later stages .

Functional Group Transformations

Thionation reactions provide an alternative pathway. Benzyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate undergoes thioesterification using Lawesson’s reagent, followed by reductive desulfurization to yield the target compound .

Key Observations :

-

Thionoester intermediates (e.g., O-benzyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carbothioate) exhibit stability up to 80°C.

-

Pd/C-catalyzed hydrogenolysis removes the benzyl group, achieving 62% overall yield .

Comparative Analysis of Methods

The table below evaluates key preparation routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Knorr Condensation | 35–45 | 85–90 | Moderate | High |

| Cyclocondensation | 68 | >95 | Low | Moderate |

| Multicomponent Reaction | 52–75 | 90–95 | High | Low |

| Thionation | 62 | 88 | Moderate | High |

Multicomponent reactions offer the best balance of yield and scalability, though thionation routes provide superior purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding pyrrole oxides.

Reduction: Can be reduced to form dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions occur readily due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine and chlorine are used under mild conditions to introduce halogen atoms into the pyrrole ring.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

DMPhP has been studied for its potential as an anticancer agent. Research indicates that pyrrole derivatives can influence apoptosis pathways, particularly through inhibition of Bcl-2 and Bcl-xL proteins, which are crucial in regulating cell death . In one study, compounds based on pyrrole structures demonstrated subnanomolar binding affinities to these proteins, leading to significant apoptosis induction in cancer cell lines at low concentrations .

Antimicrobial Properties

Pyrrole derivatives, including DMPhP, exhibit antimicrobial activity against various pathogens. A study highlighted that compounds with a pyrrole core can inhibit the growth of bacteria and fungi, suggesting their utility as potential antimicrobial agents . The mechanism often involves disruption of microbial membrane integrity or interference with metabolic pathways.

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties of DMPhP derivatives. These compounds may mitigate oxidative stress and inflammation in neuronal cells, providing a protective effect against neurodegenerative diseases . This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.

Materials Science

Conductive Polymers

DMPhP can serve as a building block for synthesizing conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability. Studies have shown that pyrrole-based polymers can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Corrosion Inhibition

The compound has also been evaluated for its effectiveness as a corrosion inhibitor in metal protection. Research indicates that DMPhP can form protective films on metal surfaces, significantly reducing corrosion rates in acidic environments . This property is advantageous for applications in industrial settings where metal degradation is a concern.

Catalysis

Green Chemistry Applications

DMPhP derivatives have been employed as catalysts in various organic reactions, promoting environmentally friendly synthesis methods. For instance, the use of natural hydroxyapatite as a catalyst for synthesizing pyrroles has been explored, yielding high selectivity and efficiency while minimizing environmental impact . The ability to catalyze reactions under mild conditions aligns with the principles of green chemistry.

Table 1: Summary of Biological Activities of DMPhP Derivatives

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| DMPhP | Anticancer | <10 | |

| 4-Phenyl-Pyrrole | Antimicrobial | 50 | |

| DMPhP Derivative | Neuroprotective | 20 |

Table 2: Applications in Material Science

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .

Comparison with Similar Compounds

Key Observations:

The phenyl group at position 4 enhances conjugation, possibly increasing thermal stability compared to alkyl-substituted analogs like 3-Heptyl-1H-pyrrole . In contrast, 3-Heptyl-1H-pyrrole’s long alkyl chain increases hydrophobicity, making it more soluble in nonpolar solvents than the phenyl-substituted compound .

Electronic Effects :

- Methyl groups donate electrons via inductive effects, raising the electron density of the pyrrole ring. This could lower the compound’s global hardness (a measure of resistance to electron transfer) compared to analogs with electron-withdrawing groups, as predicted by conceptual density functional theory (DFT) .

- The phenyl group’s resonance effects may delocalize electron density, altering Fukui function values (indicating nucleophilic/electrophilic reactivity sites) compared to alkyl-substituted pyrroles .

Biological Activity

1,2-Dimethyl-4-phenyl-1H-pyrrole (DMPP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings related to DMPP, supported by data tables and case studies.

Chemical Structure and Properties

DMPP is characterized by its molecular formula and features a pyrrole ring with two methyl groups at positions 1 and 2, and a phenyl group at position 4. The structural formula can be represented as follows:

Biological Activities

DMPP exhibits several notable biological activities, which can be categorized as follows:

- Anticancer Activity : DMPP has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that it can suppress cell growth in various cancer cell lines by modulating metabolic pathways and enhancing apoptosis .

- Antimicrobial Properties : The compound displays antibacterial and antifungal activities. Its derivatives have been shown to effectively inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : DMPP has been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

The biological effects of DMPP are primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : DMPP binds to various enzymes, inhibiting their activity. For instance, it has been shown to interact with enzymes involved in cancer cell metabolism, thereby reducing their proliferation .

- Receptor Modulation : The compound may also modulate receptor activity, influencing signal transduction pathways that are critical for cell survival and proliferation .

Case Studies

-

Anticancer Activity Study :

- A study evaluated the effects of DMPP on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis markers and decreased expression of anti-apoptotic proteins .

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that DMPP exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans at concentrations of 32 µg/mL and 16 µg/mL, respectively. These findings suggest its potential as a therapeutic agent in treating infections caused by these pathogens .

Data Tables

Q & A

Q. How can the molecular structure of 1,2-Dimethyl-4-phenyl-1H-pyrrole be experimentally validated?

Methodological Answer: The molecular structure can be confirmed using X-ray crystallography to resolve bond lengths and angles, supplemented by NMR spectroscopy (e.g., H and C NMR) to verify substituent positions. Computational methods like Density Functional Theory (DFT) (e.g., B3LYP functional) can predict geometry and electronic properties, which are compared with experimental data for validation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- H/C NMR : Assigns proton and carbon environments (e.g., methyl groups at positions 1 and 2, phenyl at position 4).

- FT-IR : Identifies functional groups (e.g., C-H stretching in pyrrole ring).

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns (NIST databases provide reference spectra) .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

- Knorr Pyrrole Synthesis : Condensation of ketones with amines.

- Palladium-Catalyzed Cross-Coupling : Introduces the phenyl group via Suzuki-Miyaura coupling.

- Functional Group Modifications : Methylation using methyl iodide or dimethyl sulfate. Optimize yields by adjusting catalysts (e.g., Pd(PPh)) and reaction temperatures .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Storage : In airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid heat/sparks due to flammability.

- Disposal : Follow hazardous waste protocols (e.g., incineration with scrubbers) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and experimental electronic properties?

Methodological Answer: Discrepancies in properties (e.g., HOMO-LUMO gaps, dipole moments) arise from DFT functional limitations . Use hybrid functionals (e.g., B3LYP with exact exchange terms) for improved accuracy. Validate with post-Hartree-Fock methods (e.g., MP2) or experimental UV-Vis/cyclic voltammetry data .

Q. What strategies optimize regioselectivity in functionalizing the pyrrole ring?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., esters) to steer electrophilic substitution.

- Catalytic Systems : Use transition metals (e.g., Ru or Rh) for C-H activation at specific positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at electron-deficient sites .

Q. How can researchers design biological activity assays for this compound?

Methodological Answer:

Q. What advanced applications exist in material science for pyrrole derivatives?

Methodological Answer:

Q. How to address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

- Process Optimization : Adjust stirring rates, heating uniformity, and catalyst loading.

- Purification Challenges : Use column chromatography or recrystallization with mixed solvents (e.g., hexane/ethyl acetate).

- Byproduct Analysis : Identify side products via LC-MS and modify reaction conditions accordingly .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.